1-Palmitoyl-3-oleoyl-sn-glycerol
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Overview
Description
1-Palmitoyl-3-oleoyl-sn-glycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as palmitoyl and oleoyl respectively . It is a type of diacylglycerol, which is a class of lipids that play significant roles in various biological processes. This compound is found in various biological systems and is involved in metabolic pathways in both humans and yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, which is advantageous for preserving the integrity of the product. The use of immobilized lipases in continuous flow reactors is a common approach to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-3-oleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Palmitic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
Scientific Research Applications
1-Palmitoyl-3-oleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.
Industry: Utilized in the production of bio-based surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 1-palmitoyl-3-oleoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It acts as a secondary messenger in the activation of protein kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis. The compound interacts with membrane-bound receptors and enzymes, modulating their activity and influencing downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-3-palmitoyl-sn-glycerol: Similar structure but with the positions of the acyl groups reversed.
1-Palmitoyl-2-oleoyl-sn-glycerol: Contains an additional oleoyl group at the second position.
1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol: Contains a stearoyl group at the third position.
Uniqueness
1-Palmitoyl-3-oleoyl-sn-glycerol is unique due to its specific arrangement of acyl groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological membranes and its interaction with enzymes and receptors, making it a valuable compound for studying lipid-mediated processes .
Properties
Molecular Formula |
C37H70O5 |
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Molecular Weight |
594.9 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI Key |
NBBXPULYBQASLG-QEJMHMKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
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